Acetophenone,2-amino-6-methyl-2-phenyl-
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Overview
Description
Acetophenone,2-amino-6-methyl-2-phenyl- is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of an acetophenone core substituted with amino, methyl, and phenyl groups. It is a versatile molecule used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone,2-amino-6-methyl-2-phenyl- can be achieved through several methods. One common approach involves the reaction of acetophenone with appropriate amines and aldehydes under basic conditions. For example, a three-component reaction involving acetophenone, malononitrile, and an aldehyde in the presence of a base like sodium hydroxide in ethanol can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions is crucial to achieve the desired product efficiently. The specific industrial methods may vary depending on the scale and application requirements.
Chemical Reactions Analysis
Types of Reactions
Acetophenone,2-amino-6-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or nitrating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetophenone,2-amino-6-methyl-2-phenyl- has a wide range of applications in scientific research:
Biology: The compound’s derivatives have shown biological activities, including antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of resins, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which Acetophenone,2-amino-6-methyl-2-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The amino and phenyl groups play a crucial role in its reactivity and biological activity. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: The parent compound, which lacks the amino and methyl substitutions.
2-Aminoacetophenone: Similar structure but without the methyl and phenyl groups.
6-Methylacetophenone: Lacks the amino and phenyl groups.
Uniqueness
Acetophenone,2-amino-6-methyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H15NO |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-amino-2-(2-methylphenyl)-1-phenylethanone |
InChI |
InChI=1S/C15H15NO/c1-11-7-5-6-10-13(11)14(16)15(17)12-8-3-2-4-9-12/h2-10,14H,16H2,1H3 |
InChI Key |
LXFYXRHIHOSGGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
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